Lipophilicity Advantage: 4-(4-Chlorophenyl)-1,3-dioxane versus 4-Phenyl-1,3-dioxane (CAS 772-00-9)
The para‑chloro substituent increases the calculated logP of 4‑(4‑chlorophenyl)‑1,3‑dioxane by 0.2–0.6 log units compared with its non‑halogenated parent 4‑phenyl‑1,3‑dioxane. Multiple computational predictions converge on this difference: the XLogP3‑AA (PubChem) for the chloro analogue is 2.3 [REFS‑1], while the ACD/LogP for 4‑phenyl‑1,3‑dioxane is 2.12 [REFS‑2]; alternative estimates yield 2.78 for the chloro compound versus 2.12 for the phenyl analogue [REFS‑3]. This enhanced lipophilicity is relevant for applications where membrane permeability or organic‑phase partitioning is a selection criterion.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.3 (PubChem); Chemsrc LogP = 2.78 |
| Comparator Or Baseline | 4‑Phenyl‑1,3‑dioxane (CAS 772‑00‑9): ACD/LogP = 2.12 (Molbase) |
| Quantified Difference | ΔLogP = +0.18 (PubChem XLogP3‑AA vs ACD/LogP) to +0.66 (Chemsrc LogP vs ACD/LogP) |
| Conditions | Computational predictions (ACD/Labs Percepta, XLogP3‑AA, Chemsrc database) |
Why This Matters
Higher LogP directly influences compound partitioning in biphasic reactions and may predict superior membrane permeability for drug‑intermediate applications.
- [1] PubChem. 1,3-Dioxane, 4-(4-chlorophenyl)-. XLogP3‑AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/7133-71-3 View Source
- [2] Molbase. 4‑Phenyl‑1,3‑dioxane. LogP = 2.12210. https://mip.molbase.cn/772-00-9.html View Source
